

# Interpreting fosgonimeton clinical trial data with failed primary endpoints

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

## Navigating Fosgonimeton Clinical Trial Data: A Technical Resource

For researchers, scientists, and drug development professionals, interpreting clinical trial data, especially when primary endpoints are not met, presents a unique set of challenges and opportunities. This technical support center provides a detailed analysis of the clinical trial data for fosgonimeton, a novel small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET neurotrophic system. While fosgonimeton has not met its primary endpoints in recent key trials, a deeper dive into the data reveals nuances that could inform future research and development in neurodegenerative diseases.

## Frequently Asked Questions (FAQs)

**Q1:** What is the mechanism of action for fosgonimeton?

**A1:** Fosgonimeton is a prodrug that is converted to its active metabolite, which then enhances the activity of the HGF/MET signaling pathway.<sup>[1]</sup> This pathway is crucial for neuronal health, promoting neurotrophic, neuroprotective, and anti-inflammatory effects.<sup>[2][3]</sup> In neurodegenerative conditions like Alzheimer's disease, the HGF/MET system's function may be impaired.<sup>[4][5]</sup> By positively modulating this system, fosgonimeton aims to restore neuronal health and slow disease progression.<sup>[1][6]</sup>

**Q2:** Which key clinical trials for fosgonimeton failed to meet their primary endpoints?

A2: The Phase 2/3 LIFT-AD trial (NCT04488419) and the exploratory Phase 2 ACT-AD trial (NCT04491006) are two key studies where fosgonimeton did not achieve its primary endpoints. [4][7]

Q3: What were the primary endpoints for the LIFT-AD trial, and why did it fail?

A3: The primary endpoint for the LIFT-AD trial was the change from baseline on the Global Statistical Test (GST), a composite score of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).[8][9] The trial failed because the difference in GST between the fosgonimeton and placebo groups over 26 weeks was not statistically significant ( $p=0.70$ ).[7][10]

Q4: Were there any encouraging signals from the LIFT-AD trial despite the failed primary endpoint?

A4: Yes, several points of interest emerged from the LIFT-AD data. There was a directional trend favoring fosgonimeton on the individual components of the primary endpoint (ADAS-Cog11 and ADCS-ADL23), although these were not statistically significant.[11][12] Additionally, a greater numerical treatment effect was observed in a prespecified subgroup of patients with more advanced Alzheimer's disease and in those who are carriers of the APOE4 gene.[7][10] Furthermore, fosgonimeton treatment led to a significant reduction in plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology ( $p<0.01$ ).[10]

Q5: What were the key findings of the ACT-AD trial?

A5: The Phase 2 ACT-AD trial also did not meet its primary endpoint, which was a change in ERP P300 latency.[7] However, a subgroup analysis of patients not receiving standard-of-care acetylcholinesterase inhibitors showed a potentially beneficial change in this primary endpoint and a notable improvement on the ADAS-Cog11 score.[4][7] This finding prompted the design of the LIFT-AD trial to enroll only patients not on background acetylcholinesterase inhibitor therapy.[4]

Q6: What is the safety and tolerability profile of fosgonimeton?

A6: Across clinical trials, fosgonimeton has been generally well tolerated with a favorable safety profile.[7][8] The most common treatment-emergent adverse events were injection site

reactions.[8][10] The incidence of serious adverse events was similar between the fosgonimeton and placebo groups, with no deaths reported in the LIFT-AD study.[8][10]

## Troubleshooting Guide: Interpreting Inconsistent Trial Results

**Issue:** The primary endpoint of the LIFT-AD trial was not met, but secondary and exploratory endpoints, as well as subgroup analyses, show some positive signals. How should our team interpret these mixed results?

Troubleshooting Steps:

- Evaluate the Primary Endpoint:
  - Was the chosen endpoint appropriate? The Global Statistical Test (GST) is a composite endpoint. While designed to capture both cognitive and functional changes, its sensitivity in this specific patient population and trial duration could be a factor.
  - Consider the placebo group performance. The lack of significant clinical decline in the placebo group over the 26-week trial period may have diminished the ability to detect a treatment effect.[7][13]
- Analyze Secondary and Exploratory Endpoints:
  - Look for consistency. Do the trends in secondary endpoints (e.g., ADAS-Cog11, ADCS-ADL23) and biomarker data (e.g., pTau217, NfL) align with the drug's mechanism of action? In the case of fosgonimeton, the reduction in biomarkers of neurodegeneration and Alzheimer's pathology provides a biological rationale for the observed, albeit non-significant, clinical trends.[8][10][14]
  - Statistical power. Secondary and exploratory endpoints are often not powered for statistical significance. Therefore, the absence of a low p-value should be interpreted with caution. The focus should be on the direction and magnitude of the effect.
- Examine Subgroup Analyses:

- Pre-specified vs. Post-hoc. Were the subgroup analyses (e.g., by disease severity or APOE4 status) pre-specified in the trial protocol? Pre-specified analyses carry more weight than post-hoc analyses. The LIFT-AD trial had a prespecified subgroup analysis for more advanced AD patients.[10]
- Hypothesis generation. Subgroup findings, such as the greater numerical effect in patients with more advanced disease or APOE4 carriers, should be treated as hypothesis-generating for future trials.[7] They may suggest a patient population that could derive greater benefit from the treatment.

- Review the Safety Profile:
  - A favorable safety profile, as seen with fosgonimeton, is a critical piece of the overall risk-benefit assessment and can support continued investigation even with mixed efficacy signals.[7][8]

## Quantitative Data Summary

### LIFT-AD (Phase 2/3) Trial Results

| Outcome Measure                                     | Fosgonimeton (40 mg) | Placebo      | Difference    | p-value     |
|-----------------------------------------------------|----------------------|--------------|---------------|-------------|
| Primary Endpoint                                    |                      |              |               |             |
| Global Statistical Test (GST), Change from Baseline | -0.08                | 0.70[7][10]  |               |             |
| Secondary Endpoints                                 |                      |              |               |             |
| ADAS-Cog11, Change from Baseline                    | -1.09[10]            | -0.39[10]    | -0.70[10][11] | 0.35[7][10] |
| ADCS-ADL23, Change from Baseline                    | +0.65[7][8]          | -0.02[8][10] | +0.67[11]     | 0.61[7]     |
| Biomarker Endpoint                                  |                      |              |               |             |
| Plasma pTau217, Change from Baseline (pg/mL)        | -0.12                | <0.01[10]    |               |             |

## ACT-AD (Phase 2) Trial Results (Monotherapy Subgroup)

| Outcome Measure                             | Fosgonimeton | Placebo | Change |
|---------------------------------------------|--------------|---------|--------|
| ERP P300 Latency, Change from Baseline (ms) | -28          |         |        |
| ADAS-Cog11, Change from Baseline            | -3.3         |         |        |

## Experimental Protocols & Methodologies

Global Statistical Test (GST): The GST is a composite score that combines measures of cognition and function.<sup>[3]</sup> It is calculated using the ADAS-Cog11 and the ADCS-ADL23. A lower GST score indicates improvement.<sup>[15]</sup>

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11): A standardized test designed to evaluate cognitive function in Alzheimer's disease patients.<sup>[8]</sup> It consists of 11 tasks assessing memory, language, and praxis. A decrease in the score represents an improvement in cognition.<sup>[10]</sup>

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23): An inventory designed to assess the ability of individuals with Alzheimer's disease to perform activities of daily living.<sup>[8]</sup> A higher score indicates better functional ability.

Biomarker Analysis: Blood samples were collected at baseline and at 26 weeks. Plasma levels of neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), and phosphorylated tau (p-Tau181 and p-Tau217) were measured.<sup>[10][14]</sup> These biomarkers are associated with neurodegeneration, neuroinflammation, and Alzheimer's disease pathology, respectively.<sup>[8][10]</sup>

## Visualizations

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Fosgonimeton's Mechanism of Action via the HGF/MET Pathway.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: LIFT-AD Clinical Trial Workflow.

## Logical Relationship



[Click to download full resolution via product page](#)

Caption: Interpreting Trial Outcomes to Inform Future Research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Athira Pharma Advances Phase 2/3 LIFT-AD Clinical Study of Fosgonimeton in Mild-to-Moderate Alzheimer's Patients Following Independent, Unblinded Interim Analysis - BioSpace [biospace.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Athira Pharma Announces Publication of Phase 1 Results for Fosgonimeton (ATH-1017) in The Journal of Alzheimer's Disease | Athira Pharma [investors.athira.com]

- 7. neurologylive.com [neurologylive.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. Athira Pharma Completes Enrollment of Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton in Mild-to-Moderate Alzheimer's Disease - BioSpace [biospace.com]
- 10. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. lifescivoice.com [lifescivoice.com]
- 13. Athira's stock topples after Alzheimer's drug flops in Phase II/III trial [clinicaltrialsarena.com]
- 14. neurology.org [neurology.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Interpreting fosgonimeton clinical trial data with failed primary endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860400#interpreting-fosgonimeton-clinical-trial-data-with-failed-primary-endpoints]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)